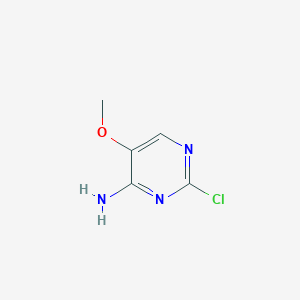

2-Chloro-5-Methoxypyrimidin-4-Amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUMXWAUZBTDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718939 | |

| Record name | 2-Chloro-5-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99979-77-8 | |

| Record name | 2-Chloro-5-methoxy-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99979-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methoxypyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-methoxypyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

2-Chloro-5-methoxypyrimidin-4-amine (CAS No. 99979-77-8) is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. Its strategic placement of a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine function on a pyrimidine core makes it a privileged scaffold for the construction of targeted therapeutics, most notably kinase inhibitors.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis, an analysis of its reactivity, and a discussion of its applications in medicinal chemistry. The content is structured to provide researchers and drug development professionals with the practical and theoretical knowledge required to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Reference(s) |

| CAS Number | 99979-77-8 | [1] |

| Molecular Formula | C₅H₆ClN₃O | [1] |

| Molecular Weight | 159.57 g/mol | [1] |

| Melting Point | 181-182 °C (decomposes) | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 165.2 ± 22.3 °C | [1] |

| Refractive Index | 1.585 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | [2] |

Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data is not widely published, a predicted ¹H NMR spectrum provides valuable insight into the molecule's structure.

Predicted ¹H NMR (500 MHz, DMSO-d₆):

-

δ 7.68 (1H, s)

-

δ 7.42 (1H, br s)

-

δ 7.10 (1H, br s)

-

δ 3.81 (3H, s)[3]

This predicted spectrum is consistent with the proposed structure, showing a singlet for the pyrimidine proton, two broad singlets for the amine protons, and a singlet for the methoxy group protons.

Synthesis of this compound

The synthesis of this compound is a multi-step process that hinges on the preparation of a key intermediate, 2,4-dichloro-5-methoxypyrimidine, followed by a regioselective amination.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The precursor, 2,4-dichloro-5-methoxypyrimidine, is synthesized from 2,4-dihydroxy-5-methoxypyrimidine via a chlorination reaction, typically using phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dihydroxy-5-methoxypyrimidine (1 mole equivalent), a suitable solvent such as toluene, and phosphorus oxychloride (2.0 - 2.5 mole equivalents). The reaction should be conducted under an inert atmosphere (e.g., nitrogen).

-

Addition of Base: Slowly add a tertiary amine, such as N,N-dimethylaniline (1.0 - 1.5 mole equivalents), to the stirred mixture.[1]

-

Heating: Heat the reaction mixture to reflux (typically between 100-160 °C) and maintain for 2-6 hours.[4]

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it onto crushed ice.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ether or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a solvent like light petroleum ether to yield 2,4-dichloro-5-methoxypyrimidine.[1]

Step 2: Regioselective Amination to Yield this compound

The conversion of 2,4-dichloro-5-methoxypyrimidine to the target compound relies on the principle of regioselective nucleophilic aromatic substitution (SNAr). For 5-substituted-2,4-dichloropyrimidines, amination preferentially occurs at the C4 position.[5]

Experimental Protocol:

-

Reaction Setup: Dissolve 2,4-dichloro-5-methoxypyrimidine (1 mole equivalent) in a suitable solvent, such as ethanol or dioxane, within a pressure vessel.

-

Addition of Amine: Add a source of ammonia, such as aqueous ammonia or by bubbling ammonia gas through the solution.

-

Reaction Conditions: Seal the pressure vessel and heat the mixture. The precise temperature and reaction time will need to be optimized, but temperatures in the range of 80-120 °C for several hours are a typical starting point.

-

Work-up and Purification: After cooling the reaction mixture, the solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Reactivity and Chemical Profile

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Caption: Key reactive sites of this compound.

-

C2-Chloro Group: This position is the primary site for further functionalization. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) via SNAr reactions. It is also amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, and other carbon-based substituents.

-

N4-Amino Group: The exocyclic amine at the C4 position can act as a nucleophile. It can be acylated, alkylated, or participate in further coupling reactions, providing another avenue for molecular elaboration.

-

C5-Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to reveal a hydroxyl group, which can then be used for further derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of a diverse range of biologically active compounds.[6] Its primary application is in the development of kinase inhibitors , which are a major class of targeted cancer therapies.

The general strategy involves using the C2-chloro position as a handle for coupling with various aromatic and heteroaromatic fragments, while the N4-amino group can interact with key residues in the ATP-binding pocket of kinases. The C5-methoxy group can also play a role in modulating the electronic properties and binding affinity of the final molecule.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined set of physicochemical properties and a predictable reactivity profile. Its synthesis, while requiring careful control of reaction conditions to ensure regioselectivity, is achievable through established organic chemistry methodologies. For researchers and professionals in the field of drug discovery, this compound offers a versatile platform for the synthesis of novel therapeutics, particularly in the ever-expanding area of kinase inhibitor development. A thorough understanding of its chemistry is paramount to unlocking its full potential in the creation of next-generation medicines.

References

- 1. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 3. This compound, CAS No. 99979-77-8 - iChemical [ichemical.com]

- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. japsonline.com [japsonline.com]

- 6. nbinno.com [nbinno.com]

- 7. WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-5-Methoxypyrimidin-4-Amine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Among its many derivatives, 2-Chloro-5-Methoxypyrimidin-4-Amine stands out as a critical and highly versatile building block. Its unique arrangement of functional groups—a reactive chlorine at the 2-position, a nucleophilic amine at the 4-position, and a modulating methoxy group at the 5-position—offers a trifecta of synthetic handles. This allows for the sequential and regioselective introduction of diverse functionalities, making it an invaluable intermediate in the synthesis of targeted inhibitors, agrochemicals, and other biologically active molecules. This guide provides an in-depth exploration of a robust and field-proven synthetic pathway, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that govern a successful synthesis.

Strategic Synthesis Pathway: A Two-Step Approach

The most reliable and scalable synthesis of this compound is achieved through a two-step process. This strategy hinges on the initial creation of a key intermediate, 2,4-dichloro-5-methoxypyrimidine, followed by a highly regioselective nucleophilic aromatic substitution (SNAr) to install the C4-amino group.

Caption: Overall two-step synthesis workflow.

Part 1: The Chlorination Engine - Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The foundational step in this pathway is the conversion of the stable and commercially available starting material, 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil), into the highly reactive dichlorinated intermediate.[1][2][3]

Causality Behind Experimental Choices

-

Starting Material Selection : 2,4-dihydroxy-5-methoxypyrimidine is the logical precursor. Its tautomeric equilibrium favors the more stable di-keto form (uracil), but it readily reacts as the di-enol form, making the hydroxyl groups susceptible to replacement. It is an established intermediate for various pharmaceuticals and agrochemicals.[2][3]

-

Chlorinating Agent : Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful dehydrating and chlorinating agent, highly effective for converting the hydroxyl groups of pyrimidines and purines into chlorides.[1][4][5] The mechanism involves the formation of a phosphate ester intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion.

-

The Role of the Acid-Binding Agent : The reaction generates significant amounts of hydrochloric acid (HCl). The inclusion of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, is crucial.[1][4][5] This base serves two primary functions: it scavenges the generated HCl, preventing unwanted side reactions and protonation of the pyrimidine ring, and it can act as a catalyst to accelerate the reaction.

-

Thermal Conditions : The reaction requires heating under reflux, typically between 100-160°C, for several hours to ensure complete conversion of both hydroxyl groups.[1][5] These energetic conditions are necessary to overcome the activation energy of the chlorination process.

Self-Validating Protocol: Dichlorination

Safety Precaution : This procedure involves highly corrosive and reactive chemicals. Phosphorus oxychloride reacts violently with water. All steps must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 2,4-dihydroxy-5-methoxypyrimidine (e.g., 45 g, 0.316 mol).

-

Reagent Addition : Under a nitrogen atmosphere, add N,N-dimethylaniline (e.g., 45 mL, 0.391 mol) followed by the slow, careful addition of phosphorus oxychloride (e.g., 225 mL).[1][4] The mixture will form a suspension.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours.[1][4] The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Quenching : (Extreme Caution) After the reaction is complete, cool the mixture to room temperature. In a separate, large beaker, prepare a slurry of crushed ice (e.g., 800 g). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process and will release HCl gas.

-

Extraction and Isolation : Once the quench is complete, the aqueous mixture is transferred to a separatory funnel. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (e.g., 3 x 200 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like light petroleum ether to yield 2,4-dichloro-5-methoxypyrimidine as a solid.[1][4]

Part 2: The Regioselective Keystone - Amination at the C4 Position

With the activated 2,4-dichloro-5-methoxypyrimidine intermediate in hand, the critical step is the selective introduction of an amino group at the C4 position. The success of the entire synthesis hinges on controlling this regioselectivity.

Understanding Regioselectivity

The pyrimidine ring contains two chlorine atoms at positions 2 and 4, both of which are activated towards nucleophilic aromatic substitution (SNAr). However, they are not electronically equivalent. For 5-substituted-2,4-dichloropyrimidines, substitution with amines strongly favors the C4 position.[6][7] This preference is governed by the electronic influence of the ring nitrogens and the C5-methoxy substituent, which makes the C4 carbon more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack.

Caption: Regioselectivity of the amination reaction.

Self-Validating Protocol: Amination

-

Reaction Setup : In a three-necked round-bottom flask fitted with a stirrer and a reflux condenser, dissolve the 2,4-dichloro-5-methoxypyrimidine intermediate (e.g., 10 g, 0.056 mol) in a suitable solvent such as ethanol (e.g., 200 mL).

-

Reagent Addition : Add aqueous ammonia (e.g., 28-30% solution) to the flask. Stir the mixture at room temperature or with gentle heating (e.g., reflux for 3-5 hours) to drive the reaction.[8] Monitor the reaction's completion using TLC.

-

Isolation : Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification : Filter the crude product and wash it sequentially with water and ethanol to remove unreacted starting materials and salts.[8]

-

Drying : Dry the resulting white or off-white solid under vacuum to obtain pure this compound.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for this synthetic route.

| Parameter | Step 1: Dichlorination | Step 2: Amination |

| Key Reagents | POCl₃, N,N-dimethylaniline | Aqueous Ammonia, Ethanol |

| Molar Ratio | ~1.2 eq. of base per mole of starting material | Excess ammonia |

| Temperature | Reflux (110-120°C) | Room Temp to Reflux (25-80°C) |

| Reaction Time | 2-6 hours | 3-5 hours |

| Typical Yield | 75-85% | 80-90% |

| Purity (Post-Purification) | >98% | >99% |

Conclusion and Forward Outlook

The synthesis of this compound via dichlorination of 5-methoxyuracil followed by regioselective amination is a robust, high-yielding, and scalable process. A thorough understanding of the underlying principles—the function of the chlorinating system and the electronic factors governing regioselectivity—is paramount for consistent success. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can confidently produce this vital chemical intermediate, paving the way for the discovery and development of next-generation therapeutics and advanced materials.

References

- 1. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Dihydroxy-5-methoxy pyrimidine | Alzchem Group [alzchem.com]

- 4. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Chloro-5-Methoxypyrimidin-4-Amine: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Chloro-5-methoxypyrimidin-4-amine (CAS No: 99979-77-8), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the compound's identifiers, physicochemical properties, a proposed synthetic pathway based on established chemical principles, its characteristic reactivity, and its potential applications, particularly in the synthesis of kinase inhibitors.

Core Compound Identifiers and Physicochemical Properties

This compound is a polysubstituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. The strategic placement of the chloro, methoxy, and amine functionalities makes it a versatile intermediate for constructing complex molecular architectures.

| Identifier | Value | Source |

| CAS Number | 99979-77-8 | [1] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₅H₆ClN₃O | [1] |

| Molecular Weight | 159.57 g/mol | [1] |

| Synonyms | 4-Amino-2-chloro-5-methoxypyrimidine | [1] |

| Melting Point | 181-182 °C (decomposes) | [1] |

| Density | 1.4±0.1 g/cm³ | [1] |

Synthesis Pathway: A Chemically Sound Approach

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly accessible literature, a robust and logical pathway can be constructed from known precursors and analogous reactions. The proposed two-step synthesis starts from the readily prepared 2,4-dichloro-5-methoxypyrimidine.

The key to this synthesis is the regioselective displacement of one of the two chlorine atoms. The chlorine at the 4-position is generally more activated towards nucleophilic attack than the chlorine at the 2-position in similar pyrimidine systems, allowing for a controlled, stepwise functionalization. A German patent describing the selective monoalkoxylation of 2-amino-4,6-dichloropyrimidine provides a strong precedent for such regioselective substitutions on dichloropyrimidine scaffolds.[2]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Methodology

The following protocol is a representative, field-proven methodology based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.[3]

Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine (Precursor)

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 5-methoxyuracil (0.5 mol), N,N-dimethylaniline (0.75 mol), and phosphorus oxychloride (1.5 mol).

-

Heat the mixture to 100 °C and maintain the reaction for 5-6 hours.

-

After completion (monitored by TLC), cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (approx. 1000 g) with vigorous stirring.

-

A solid precipitate will form. Filter the solid and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum to yield 2,4-dichloro-5-methoxypyrimidine. Purity can be assessed by GC-MS and the product can be used in the next step, or recrystallized from a suitable solvent like ethanol if necessary.

Step 2: Synthesis of this compound

-

In a pressure vessel, suspend 2,4-dichloro-5-methoxypyrimidine (1 eq.) in ethanol.

-

Add aqueous ammonia (e.g., 28-30% solution) in excess (5-10 eq.).

-

Seal the vessel and heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by TLC or LC-MS to observe the consumption of the starting material and the formation of the mono-aminated product.

-

Upon completion, cool the reaction vessel to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

The resulting solid can be suspended in water and filtered.

-

Wash the filter cake with water and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a solvent system such as ethanol/water.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups. The C2-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a handle for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity from the pyrimidine core. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.[4][5] The electron-donating nature of the C4-amino and C5-methoxy groups can modulate the reactivity, potentially requiring more forcing conditions compared to pyrimidines bearing electron-withdrawing groups.

Caption: General scheme for S(N)Ar reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro substituent is also a suitable partner for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of C-C bonds, allowing for the introduction of various aryl or heteroaryl moieties. Such transformations are invaluable in modern medicinal chemistry for accessing biaryl structures common in kinase inhibitors.[6][7]

Typical Suzuki Coupling Conditions:

-

Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other modern Pd-NHC catalysts.

-

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.

-

Boronic Acid/Ester: R-B(OH)₂ or R-B(pin).

-

Solvent: Dioxane/water, DME, or Toluene.

-

Temperature: 80-120 °C, often accelerated by microwave irradiation.

Applications in Kinase Inhibitor Drug Discovery

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in a multitude of FDA-approved kinase inhibitors. The amino group and an adjacent ring nitrogen form crucial hydrogen bonds with the kinase hinge region. This compound is an ideal starting material for the synthesis of such inhibitors. The C2 position allows for the introduction of larger, often aromatic, substituents that occupy the hydrophobic pocket of the ATP-binding site, a key strategy for achieving potency and selectivity.[8]

Analytical Characterization (Expected)

-

¹H NMR:

-

A singlet for the C6-H proton, expected in the aromatic region (~7.5-8.5 ppm).

-

A singlet for the methoxy (-OCH₃) protons (~3.8-4.2 ppm).

-

A broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O (~5.0-7.0 ppm, chemical shift can be highly variable).

-

-

¹³C NMR:

-

Five distinct carbon signals are expected.

-

The chemical shifts will be influenced by the substituents: C2 (attached to Cl) and C4 (attached to NH₂) will be significantly affected, as will C5 (attached to OCH₃).

-

-

Mass Spectrometry (EI or ESI):

-

The molecular ion peak (M⁺) should be observed at m/z ≈ 159.

-

A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would be a definitive feature.

-

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 99979-77-8 is not widely available. Therefore, this compound must be handled with care, assuming it possesses hazards similar to related chloropyrimidine and aminopyrimidine derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

-

Hazards (Anticipated): Based on analogous compounds, potential hazards may include:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This safety information is for guidance only and is based on structurally similar compounds. A thorough, substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.

Conclusion

This compound is a high-value chemical intermediate with significant potential in pharmaceutical research and development. Its well-defined reactive sites allow for predictable and versatile functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its structural similarity to the core of many kinase inhibitors makes it a particularly attractive building block for the synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage the synthetic utility of this important compound.

References

- 1. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

- 2. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 3. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-5-Methoxypyrimidin-4-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

2-Chloro-5-methoxypyrimidin-4-amine is a highly functionalized heterocyclic compound that has emerged as a crucial building block in the synthesis of complex molecular architectures, particularly within the realm of drug discovery. The strategic placement of a reactive chlorine atom, an electron-donating amine group, and a methoxy substituent on the pyrimidine core imparts a unique chemical personality to the molecule, making it a versatile synthon for the construction of a diverse array of bioactive compounds. This guide provides a comprehensive overview of the chemical reactivity, stability, and handling of this compound, offering field-proven insights for its effective utilization in research and development.

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance. This compound offers multiple reaction sites, enabling chemists to explore a wide chemical space and generate libraries of novel compounds for biological screening.

Molecular Structure and Physicochemical Properties

The reactivity and stability of this compound are intrinsically linked to its molecular structure and physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃O | [2] |

| Molecular Weight | 159.57 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [2] |

The arrangement of the substituents on the pyrimidine ring creates a specific electronic landscape that dictates its chemical behavior. The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient, which activates the chlorine atom at the C2 position towards nucleophilic attack. Conversely, the 4-amino and 5-methoxy groups are electron-donating, which can modulate the overall reactivity of the ring system.

Reactivity Profile: A Hub for Molecular Diversification

The synthetic utility of this compound is primarily centered around the reactivity of the C2-chloro substituent. This section will delve into the key reactions that this versatile building block readily undergoes.

Nucleophilic Aromatic Substitution (SₙAr): The Cornerstone of Functionalization

The most prominent reaction of this compound is nucleophilic aromatic substitution (SₙAr). The electron-deficient pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[3] This reaction is a powerful tool for introducing a wide variety of functional groups at the C2 position.

The general mechanism for the SₙAr reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. However, for some systems, a concerted mechanism has also been proposed.[4]

Caption: Generalized SₙAr mechanism.

Experimental Protocol: General Procedure for SₙAr with an Amine Nucleophile

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine. The specific conditions may require optimization based on the nucleophilicity of the amine and the desired product.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol, n-butanol, or DMF.

-

Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: The choice of a polar aprotic solvent like DMF can accelerate SₙAr reactions by solvating the cation of the base and leaving the nucleophile more reactive. Alcohols like isopropanol and n-butanol are also commonly used.

-

Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions with the electrophilic pyrimidine.

-

Temperature: Heating is typically required to overcome the activation energy of the reaction. The disruption of the aromaticity in the Meisenheimer intermediate makes the reaction more energetically demanding than Sₙ2 reactions.[3]

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C bonds.[5] this compound can serve as the halide partner in these reactions, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C2 position.

The general reactivity of halogens in Suzuki coupling follows the order I > Br > Cl, meaning that chloro-substituted heterocycles are generally less reactive than their bromo or iodo counterparts.[1] However, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Cl bond, making Suzuki couplings feasible under appropriate catalytic conditions.

References

The Emergent Therapeutic Potential of 2-Chloro-5-Methoxypyrimidin-4-Amine Derivatives

An In-Depth Technical Guide

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. Within this privileged class, 2-Chloro-5-Methoxypyrimidin-4-Amine has emerged as a uniquely versatile synthetic intermediate. Its strategically positioned reactive sites—the chloro, amine, and methoxy groups—provide a robust platform for the generation of diverse small molecule libraries. This technical guide synthesizes current knowledge on the derivatives of this core, moving beyond generalities to focus on specific, evidence-based biological activities. We will explore its utility in the development of targeted anticancer agents, including novel inhibitors of PARP7 and USP1, as well as its surprising applications in cardiovascular medicine as mineralocorticoid receptor antagonists and ROCK inhibitors. This document provides an in-depth analysis of the synthetic strategies, mechanisms of action, and future outlook for this promising chemical scaffold.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The six-membered heterocyclic pyrimidine ring is a fundamental building block of life, most notably forming the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biocompatibility and its ability to engage in a wide range of non-covalent interactions have made the pyrimidine scaffold a "privileged structure" in drug design.[2] Clinically approved drugs based on this core address a vast spectrum of diseases, including cancer (e.g., 5-Fluorouracil), viral infections (e.g., Zidovudine), and bacterial infections (e.g., Trimethoprim).[1][3]

The power of the pyrimidine scaffold lies in its synthetic tractability. The nitrogen atoms in the ring lower the electron density, making the carbon atoms susceptible to nucleophilic substitution, while also providing hydrogen bond accepting capabilities. This allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of derivatives to achieve desired therapeutic effects.[2]

The Versatile Building Block: this compound

This compound (CAS 99979-77-8) serves as a critical starting material in the synthesis of novel bioactive compounds.[3] Its structure is primed for diversification:

-

C2-Chloro Group: An excellent leaving group, ideal for nucleophilic aromatic substitution (SNAr) or for participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

C4-Amino Group: A key point for amide bond formation, sulfonylation, or further alkylation, allowing for the introduction of complex side chains that can modulate target binding and solubility.

-

C5-Methoxy Group: Influences the electronic properties of the ring and can be a site for demethylation to reveal a hydroxyl group, providing another handle for derivatization.

This trifecta of functional groups makes it an exceptionally valuable intermediate for creating libraries of compounds aimed at a wide array of biological targets.[3]

Synthetic Pathways from a Core Intermediate

The generation of diverse molecular entities from this compound typically follows a logical and stepwise functionalization strategy. The C2-chloro position is the most common site for initial modification due to its high reactivity.

Diagram: General Synthetic Workflow

References

- 1. WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1) and uses thereof - Google Patents [patents.google.com]

- 2. WO2023147418A1 - Parp7 inhibitors - Google Patents [patents.google.com]

- 3. China this compound CAS 99979-77-8 Manufacturer and Supplier | Starsky [starskychemical.com]

The Synthetic Heart of Targeted Therapy: Unveiling the Biological Potential of the 2-Chloro-5-Methoxypyrimidin-4-Amine Scaffold

Abstract

In the landscape of modern drug discovery, the identification and optimization of core chemical scaffolds are paramount to the development of novel therapeutics. While not a biologically active agent in its own right, 2-Chloro-5-Methoxypyrimidin-4-Amine serves as a critical and versatile building block in the synthesis of potent and selective kinase inhibitors. This technical guide delves into the latent biological significance of this pyrimidine derivative. We will explore the mechanisms of action of advanced molecules built upon this framework, elucidating how its structural features contribute to high-affinity interactions with key oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Src family kinases. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the downstream cellular consequences of targeting these pathways and the experimental methodologies employed to validate these interactions.

Introduction: The Pyrimidine Core in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved anti-cancer drugs. Its nitrogen atoms provide crucial hydrogen bonding capabilities, mimicking the adenine base of ATP and enabling competitive inhibition at the kinase hinge region. The specific substitution pattern of this compound offers synthetic chemists a versatile platform for generating extensive libraries of kinase inhibitors. The 4-amino group serves as a key anchor point, while the 2-chloro position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities to achieve desired potency and selectivity.

Derivatives of this scaffold have been instrumental in the development of dual kinase inhibitors, a therapeutic strategy aimed at overcoming drug resistance mechanisms in cancers like non-small cell lung cancer (NSCLC).

Mechanism of Action: From Scaffold to Cellular Disruption

While this compound is a synthetic intermediate, its structural essence is realized in the biological activity of more complex derivatives. These molecules primarily function as ATP-competitive kinase inhibitors, targeting the catalytic domain of oncogenic kinases.

Targeting ALK and EGFR in Non-Small Cell Lung Cancer

A significant application of the 2-chloro-4-aminopyrimidine core is in the design of dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). Mutations and rearrangements in these kinases are key drivers in subsets of NSCLC.

For instance, compounds have been developed where the 2-chloro-4-aminopyrimidine core is a central component of molecules that potently inhibit both ALK and EGFR, as well as their drug-resistant mutants.[1] These inhibitors function by occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. This blockade of signal transduction leads to several key cellular outcomes:

-

Inhibition of Proliferation: By halting the signaling cascade, the relentless "grow" signals are silenced, leading to a significant reduction in cancer cell proliferation.

-

Induction of Apoptosis: The disruption of survival signals mediated by ALK and EGFR pathways triggers programmed cell death.

-

Cell Cycle Arrest: These inhibitors can cause cancer cells to arrest in the G0/G1 phase of the cell cycle, preventing their division and expansion.[1][2]

The following diagram illustrates the targeted signaling pathways:

Caption: Inhibition of ALK/EGFR signaling by a this compound derivative.

Dual Src/Abl Inhibition in Hematological Malignancies

The versatility of the pyrimidine scaffold is further demonstrated by its use in developing dual inhibitors of Src and Abl kinases.[3][4] These non-receptor tyrosine kinases are implicated in various cancers, most notably Chronic Myelogenous Leukemia (CML), where the BCR-Abl fusion protein is a key pathogenic driver.

Compounds incorporating a substituted aminopyrimidine structure have shown potent antiproliferative activity against both hematological and solid tumor cell lines.[3] The mechanism of action remains ATP-competitive inhibition, leading to the suppression of downstream signaling pathways that control cell growth and survival.

Quantitative Analysis of Biological Activity

The efficacy of kinase inhibitors derived from the this compound scaffold is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound Class | Target Kinase(s) | Representative Cell Line | IC50 (nM) | Reference |

| N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide | ALK/EGFR | H1975 (EGFR L858R/T790M) | 2.5 | [1] |

| N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide | ALK/EGFR | H3122 (EML4-ALK) | 1.8 | [1] |

| 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135) | ALK | Karpas299 (NPM-ALK) | 10-100 (approx.) | [2] |

| N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib) | Src/Abl | K562 (BCR-Abl) | <1 | [3] |

Experimental Protocols

Validating the mechanism of action of these compounds requires a suite of well-defined experimental procedures. Below is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory activity (IC50) of a test compound against a specific kinase.

Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive ligand (kinase tracer) to the kinase of interest. The binding is detected using a europium-labeled anti-tag antibody that binds to the kinase. When the tracer and antibody are in close proximity (i.e., when the tracer is bound to the kinase), Förster Resonance Energy Transfer (FRET) occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

Purified recombinant kinase (e.g., ALK, EGFR)

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Test compound (derivatized from this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

Plate reader capable of time-resolved FRET measurements

Procedure:

-

Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations. Further dilute these into the assay buffer.

-

Assay Plate Setup: Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.

-

Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in the assay buffer. Add 5 µL of this mixture to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 2.5 µL of this solution to each well.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a quintessential example of a molecular scaffold whose importance is defined by the potent biological activities of its derivatives. Its strategic placement of reactive and interactive functional groups makes it an invaluable starting point for the synthesis of targeted therapies, particularly ATP-competitive kinase inhibitors. The ability to readily modify this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of drug candidates capable of overcoming clinical challenges such as acquired resistance. A thorough understanding of the structure-activity relationships and mechanisms of action of compounds derived from this scaffold is essential for the continued advancement of precision medicine in oncology and beyond.

References

- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 2-Chloro-5-methoxypyrimidin-4-amine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Part 1: Unveiling a Privileged Scaffold: Introduction to 2-Chloro-5-methoxypyrimidin-4-amine

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to interact with multiple biological targets, offering a versatile platform for drug design. This compound is one such scaffold, a cornerstone in the synthesis of a new generation of targeted therapeutics. This technical guide delves into the synthesis, applications, and chemical nuances of this critical building block, providing a comprehensive resource for researchers in the field.

Chemical Profile

This compound is a substituted pyrimidine with the chemical formula C₅H₆ClN₃O and a molecular weight of 159.57 g/mol .[1] Its structure is characterized by a pyrimidine ring functionalized with a chloro group at the 2-position, an amine group at the 4-position, and a methoxy group at the 5-position. This unique arrangement of functional groups dictates its reactivity and its utility as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 99979-77-8 |

| Molecular Formula | C₅H₆ClN₃O |

| Molecular Weight | 159.57 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents like DMSO and methanol |

A Scaffold of Significance in Medicinal Chemistry

The 2-aminopyrimidine core is a well-established pharmacophore in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, a key interaction for potent inhibition. The substituents at the 2, 4, and 5-positions of the pyrimidine ring play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of the final drug molecule. The 2-chloro substituent in this compound serves as a versatile handle for introducing further molecular complexity through various chemical transformations.

Part 2: The Synthetic Pathway: From Precursors to the Core Scaffold

The synthesis of this compound is a multi-step process that begins with readily available starting materials. A common and efficient route involves the chlorination of a dihydroxypyrimidine precursor followed by a regioselective amination.

Crafting the Precursor: Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The journey to our target molecule begins with the synthesis of the key intermediate, 2,4-dichloro-5-methoxypyrimidine. This is typically achieved through the chlorination of 5-methoxy-2,4-pyrimidinediol (also known as 5-methoxyuracil) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2]

The Final Step: Regioselective Amination

With the dichlorinated intermediate in hand, the final step is the regioselective introduction of the amino group at the 4-position. The two chlorine atoms on the pyrimidine ring exhibit different reactivities. Generally, in 2,4-dichloropyrimidines, the chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, especially when an electron-donating group like methoxy is present at the 5-position.[3] This differential reactivity allows for a controlled, selective amination.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-5-methoxypyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Amine: To the stirred solution, add a solution of ammonia in the chosen solvent (e.g., a saturated solution of ammonia in ethanol) in excess (typically 2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.

Part 3: A Gateway to Innovation: Applications in Kinase Inhibitor Development

The true value of this compound lies in its role as a versatile building block for the synthesis of potent and selective kinase inhibitors. The 2-chloro group provides a reactive site for the introduction of various aryl or heteroaryl moieties, which can be tailored to interact with specific residues in the ATP-binding pocket of different kinases.

The 2-Aminopyrimidine Scaffold in Kinase Binding

The 2-aminopyrimidine core is a common feature in many approved and investigational kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group act as hydrogen bond donors and acceptors, forming a bidentate hydrogen bond with the backbone amide of a conserved hinge region residue in the kinase domain. This interaction is a critical anchor for the inhibitor in the ATP-binding site.

Case Studies: Building Potent Kinase Inhibitors

While specific examples of marketed drugs that directly use this compound as a starting material are not always explicitly disclosed in the public domain, numerous patents and research articles describe the synthesis of kinase inhibitors incorporating the 2-amino-5-methoxypyrimidine scaffold. For instance, aminopyrimidine derivatives are disclosed as inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants, which are implicated in various cancers.[4] The general synthetic strategy often involves a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction at the 2-position of the pyrimidine ring.

Table 2: Representative Kinase Targets for Aminopyrimidine-based Inhibitors

| Kinase Target | Therapeutic Area |

| EGFR (Epidermal Growth Factor Receptor) | Oncology (e.g., Non-small cell lung cancer) |

| ALK (Anaplastic Lymphoma Kinase) | Oncology (e.g., Non-small cell lung cancer) |

| BTK (Bruton's Tyrosine Kinase) | Oncology (e.g., B-cell malignancies), Autoimmune diseases |

| JAK (Janus Kinase) | Inflammatory diseases, Myeloproliferative neoplasms |

| CDK (Cyclin-Dependent Kinase) | Oncology |

Part 4: The Chemistry of Transformation: Reactivity and Derivatization

The synthetic utility of this compound is primarily centered around the reactivity of its 2-chloro substituent. This position is amenable to a variety of chemical transformations, allowing for the construction of diverse molecular libraries.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 2-position. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloro group, providing a straightforward method for introducing various side chains.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, are highly effective for the derivatization of this compound. These reactions allow for the introduction of a vast array of aryl, heteroaryl, and alkyl groups, providing access to a rich chemical space for drug discovery.

Part 5: Future Horizons

This compound is poised to remain a critical building block in the development of novel targeted therapies. As our understanding of the kinome and other enzyme families deepens, the demand for versatile and strategically functionalized scaffolds will continue to grow. The ability to readily derivatize this compound at the 2-position, coupled with the inherent biological relevance of the 2-aminopyrimidine core, ensures its enduring importance in the quest for new and improved medicines. The continued exploration of its reactivity and the development of novel synthetic methodologies will further expand its utility and solidify its place in the medicinal chemist's toolbox.

Part 6: References

-

ChemicalBook. 2,4-Dichloro-5-methoxypyrimidine synthesis. --INVALID-LINK--

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. --INVALID-LINK--

-

BenchChem. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2. --INVALID-LINK--

-

Google Patents. WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases. --INVALID-LINK--

-

Google Patents. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities. --INVALID-LINK--

-

Expert Insights. Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. --INVALID-LINK--

-

PubChem. Kinase inhibitor - Patent US-9499486-B2. --INVALID-LINK--

-

Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. --INVALID-LINK--

-

Google Patents. US7399865B2 - Protein tyrosine kinase enzyme inhibitors. --INVALID-LINK--

-

Google Patents. JP2004505965A - Pyrimidine derivatives. --INVALID-LINK--

-

Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. --INVALID-LINK--

-

Google Patents. CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine. --INVALID-LINK--

-

ResearchGate. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. --INVALID-LINK--

-

Journal of Applied Pharmaceutical Science. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. --INVALID-LINK--

-

BenchChem. A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. --INVALID-LINK--

-

PubMed. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. --INVALID-LINK--

-

Biotuva Life Sciences. This compound. --INVALID-LINK--

-

PubChem. 2-Chloro-5-methylpyrimidin-4-amine. --INVALID-LINK--

-

PubChem. 2-Chloro-5-methylpyridin-4-amine. --INVALID-LINK--

References

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-Methoxypyrimidin-4-Amine

This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 2-Chloro-5-Methoxypyrimidin-4-Amine (CAS No. 99979-77-8). Designed for researchers, chemists, and professionals in drug discovery and development, this guide moves beyond mere procedural lists to instill a deep, causality-driven understanding of risk mitigation. The protocols herein are based on established best practices, analysis of analogous chemical structures, and a foundational commitment to the hierarchy of safety controls.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the bedrock of its safe handling. These properties influence storage conditions, potential reactivity, and the appropriate selection of engineering controls and personal protective equipment.

1.1 Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 4-Amino-2-chloro-5-methoxypyrimidine, 2-Chloro-5-methoxy-4-pyrimidinamine[1][2]

-

CAS Number: 99979-77-8[2]

1.2 Physicochemical Data Summary

The following table summarizes the known physical properties. This data is critical for designing experimental setups and for anticipating the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| Appearance | Solid | [1] |

| Melting Point | 181-182 °C (decomposes) | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 165.2 ± 22.3 °C | [2] |

Section 2: Hazard Identification and Toxicological Assessment

2.1 GHS Classification (Inferred)

Based on data for analogous compounds, a cautious GHS classification is proposed. Researchers must handle the compound as if it meets these criteria until definitive data becomes available. Related compounds are known to be harmful if swallowed, and cause skin, eye, and respiratory irritation.[4][5][6][7]

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage/irritation |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation |

2.2 Primary Routes of Exposure and Potential Health Effects

-

Inhalation: May cause irritation to the respiratory tract.[4][5] Handling procedures should be designed to minimize the generation of dust and aerosols.[2][3]

-

Skin Contact: May cause skin irritation.[4][7] Prolonged contact should be avoided.

-

Eye Contact: Poses a risk of serious eye irritation or damage.[4][7] Direct contact must be prevented.

-

Ingestion: Harmful if swallowed.[6][7] Accidental ingestion may lead to systemic effects.

2.3 Hazardous Combustion Products In the event of a fire, thermal decomposition can release toxic and corrosive gases. These include, but are not limited to:

Section 3: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management prioritizes systematic risk reduction. The hierarchy of controls is a framework that prioritizes safety interventions from most to least effective. This model is central to our recommended handling protocols.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: In a research context, these are often not feasible. However, if a less hazardous analog can achieve the same scientific objective, it should be considered.

-

Engineering Controls: This is the most critical, tangible control for this compound. All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood.[8] This physically isolates the researcher from potential inhalation exposure.

-

Administrative Controls: These are the human elements of safety. This includes thorough training on this specific guide, the development of detailed Standard Operating Procedures (SOPs) for its use, and clear labeling of all containers.

-

Personal Protective Equipment (PPE): PPE is the final barrier of protection and is non-negotiable. It does not reduce the hazard itself but protects the individual user.

Section 4: Standard Operating Protocols

Adherence to validated protocols is essential for reproducible science and personal safety.

4.1 Recommended Personal Protective Equipment (PPE)

The following table details the minimum required PPE. Equipment must be inspected for integrity before each use.

| Body Part | Protection | Standard (Example) | Causality |

| Eyes/Face | Tightly-fitting safety goggles with side shields | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne particles, mitigating the high risk of serious eye irritation.[9] |

| Hands | Compatible chemical-resistant gloves (e.g., Nitrile) | EN 374 | Prevents skin contact, addressing the risk of skin irritation.[8][10] Proper glove removal technique is critical to avoid cross-contamination. |

| Body | Laboratory coat, long sleeves, closed-toe shoes | N/A | Protects skin from accidental spills and contamination. |

| Respiratory | Not required if handled in a fume hood | N/A | A properly functioning fume hood provides adequate respiratory protection.[4] If a fume hood is unavailable or malfunctioning, a NIOSH-approved respirator with particulate filters is mandatory. |

4.2 Step-by-Step Handling Protocol (Solid Compound)

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational (check airflow monitor). Prepare all necessary equipment (spatulas, weigh boats, glassware) and place it inside the hood.

-

Weighing: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Avoid any actions that could create dust.

-

Transfer/Dissolution: Gently add the weighed solid to the reaction vessel or solvent. If dissolving, add the solid to the solvent slowly to avoid splashing.

-

Closure: Securely close the primary container.

-

Cleanup: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or isopropanol) inside the hood. Dispose of the contaminated materials as hazardous waste. Wipe down the work surface of the fume hood.

-

Doffing PPE: Remove gloves using the proper technique and dispose of them. Remove lab coat and goggles. Wash hands and forearms thoroughly with soap and water.[10]

4.3 Storage Conditions

-

Store in a tightly closed, properly labeled container.[5][10]

-

Store away from incompatible materials, particularly strong oxidizing agents.[8]

-

Some related compounds recommend refrigerated storage; this is a prudent measure to ensure long-term stability.[4][8]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

5.1 First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[3][9] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9][11] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][9][11] |

5.2 Accidental Release (Spill) Response

Caption: Workflow for responding to an accidental spill.

5.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][9]

-

Unsuitable Media: Do not use a direct water jet, as it may scatter the material.

-

Specific Hazards: Combustion will produce hazardous gases (NOx, HCl, CO).[5][8]

-

Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[8][9]

Section 6: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Dispose of waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[12]

-

Do not allow the material to enter drains or sewer systems.[10][12]

-

All disposal practices must be in strict accordance with all applicable local, state, and federal regulations.[11][13]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-chloro-5-methylpyridin-4-amine | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Solubility of 2-Chloro-5-Methoxypyrimidin-4-Amine in different solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-Methoxypyrimidin-4-Amine

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of this compound, a substituted pyrimidine derivative of interest in medicinal chemistry. We delve into the physicochemical properties of the compound that govern its solubility, outline the gold-standard experimental methodologies for its quantification, and provide a framework for interpreting the resulting data. This document is intended for researchers, chemists, and formulation scientists engaged in the drug discovery and development process.

Introduction: The Critical Role of Solubility

In the journey of a drug candidate from laboratory bench to clinical application, solubility is a foundational physicochemical parameter. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and an increased risk of development failure.[1][2] Understanding the solubility profile of a molecule like this compound across a spectrum of solvents and pH conditions is therefore not merely a characterization step, but a crucial predictive tool for its downstream success. This guide provides the theoretical grounding and practical protocols to empower researchers to generate a robust and reliable solubility profile for this compound.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure. The functional groups present in this compound dictate its polarity, hydrogen bonding capacity, and ionization potential, all of which influence its interaction with various solvents.

Molecular Structure:

Key Physicochemical Properties:

| Property | Value / Prediction | Rationale & Impact on Solubility |

| Molecular Formula | C₅H₆ClN₃O | Provides the elemental composition.[3] |

| Molecular Weight | 159.57 g/mol | A relatively low molecular weight, which generally favors solubility.[3] |

| Polarity | Polar | The molecule possesses several electronegative atoms (N, O, Cl) and polar functional groups (-NH₂, -OCH₃), creating significant dipole moments. This suggests a preference for polar solvents. |

| Hydrogen Bond Donors | 1 (from the amine group) | The primary amine group can donate hydrogen bonds, enhancing solubility in protic solvents like water and alcohols. |

| Hydrogen Bond Acceptors | 4 (3 ring nitrogens, 1 methoxy oxygen) | Multiple sites for accepting hydrogen bonds, further promoting interaction with protic solvents. |

| Predicted pKa | Basic (Amine) & Weakly Basic (Ring N) | The 4-amino group is expected to be basic. The pyrimidine ring nitrogens are weakly basic. This indicates that the compound's aqueous solubility will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of a more soluble cationic salt. |

Theoretical Framework: Equilibrium vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic (equilibrium) solubility and kinetic solubility.[4][5]

-

Equilibrium Solubility : This is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[5] It is a thermodynamically stable value and is considered the 'gold standard' for pre-formulation and biopharmaceutical characterization.[6][7] The primary method for its determination is the Shake-Flask method.

-

Kinetic Solubility : This measures the concentration at which a compound, initially dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1][2] While useful for high-throughput screening in early discovery, it often overestimates the true equilibrium solubility due to the formation of supersaturated solutions.[4]

For the purpose of this in-depth guide, we will focus on determining the more definitive and reliable equilibrium solubility .

Experimental Determination: The Shake-Flask Method

The Shake-Flask method is the most reliable and widely accepted technique for measuring equilibrium solubility.[4][6][7] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is achieved.